MRSA Potency: MIC of 8 μg/mL vs. Substitution-Dependent Activity Collapse in Closely Related Bromophenols
5-Bromo-2-methoxy-4-methylphenol exhibited an MIC of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) in a 2022 European Journal of Pharmaceutical Sciences study [1]. By comparison, the demethylated analog 5-bromo-2-hydroxy-4-methylphenol (4-bromo-2-methyl-6-hydroxyphenol) and the regioisomer 4-bromo-2-methoxyphenol showed MIC values >64 μg/mL against the same MRSA strain in parallel broth microdilution assays, representing an >8-fold potency advantage for the target compound.
| Evidence Dimension | Antibacterial potency (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 8 μg/mL |
| Comparator Or Baseline | 5-bromo-2-hydroxy-4-methylphenol (MIC >64 μg/mL); 4-bromo-2-methoxyphenol (MIC >64 μg/mL) |
| Quantified Difference | >8-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay; MRSA clinical isolate; 18-24 h incubation |
Why This Matters
For procurement in anti-MRSA drug discovery programs, the 5-bromo-2-methoxy-4-methyl substitution pattern is a critical determinant of activity; substitution with a generic bromophenol bearing different substitution cannot be assumed to achieve the same MIC.
- [1] Kuujia.com. Cas no 83387-13-7 (5-bromo-2-methoxy-4-methylPhenol): MRSA MIC of 8 μg/mL from 2022 European Journal of Pharmaceutical Sciences report. View Source
